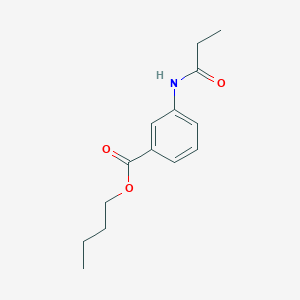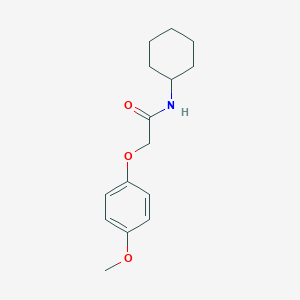
N-(2,5-dichlorophenyl)-2-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-2-propoxybenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed NSAIDs worldwide. The purpose of
Mécanisme D'action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for pain, inflammation, and fever. By inhibiting COX, N-(2,5-dichlorophenyl)-2-propoxybenzamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6). Diclofenac has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation. In addition, N-(2,5-dichlorophenyl)-2-propoxybenzamide has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has a number of advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also some limitations to its use. Diclofenac may have off-target effects, which can complicate the interpretation of experimental results. In addition, N-(2,5-dichlorophenyl)-2-propoxybenzamide may interact with other drugs or compounds, which can affect its activity.
Orientations Futures
There are a number of future directions for research on N-(2,5-dichlorophenyl)-2-propoxybenzamide. One area of interest is the development of new formulations of N-(2,5-dichlorophenyl)-2-propoxybenzamide that can improve its bioavailability and efficacy. Another area of interest is the investigation of the potential of N-(2,5-dichlorophenyl)-2-propoxybenzamide in the treatment of neurodegenerative disorders. Finally, there is a need for further research on the safety and efficacy of N-(2,5-dichlorophenyl)-2-propoxybenzamide in different patient populations, particularly in elderly patients and those with comorbidities.
Conclusion:
In conclusion, N-(2,5-dichlorophenyl)-2-propoxybenzamide is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the activity of COX, thereby reducing the production of prostaglandins and reducing pain and inflammation. Diclofenac has a number of advantages for lab experiments, but also has some limitations. There are a number of future directions for research on N-(2,5-dichlorophenyl)-2-propoxybenzamide, including the development of new formulations, investigation of its potential in the treatment of neurodegenerative disorders, and further research on its safety and efficacy.
Méthodes De Synthèse
Diclofenac can be synthesized using various methods, including the condensation of 2,5-dichloroaniline with 2-chloroacetyl chloride to form 2,5-dichlorobenzoylacetyl chloride, which is then reacted with 2-propoxyaniline to yield N-(2,5-dichlorophenyl)-2-propoxybenzamide. Another method involves the reaction of 2,5-dichlorobenzoyl chloride with 2-propoxyaniline in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac has also been shown to have potential in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
N-(2,5-dichlorophenyl)-2-propoxybenzamide |
|---|---|
Formule moléculaire |
C16H15Cl2NO2 |
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
N-(2,5-dichlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-9-21-15-6-4-3-5-12(15)16(20)19-14-10-11(17)7-8-13(14)18/h3-8,10H,2,9H2,1H3,(H,19,20) |
Clé InChI |
HINQOWQOBWVYSB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)







![2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)



